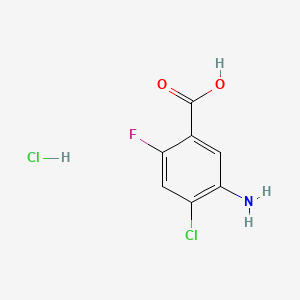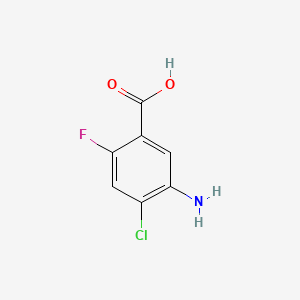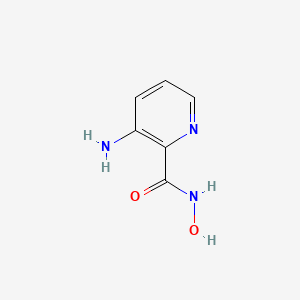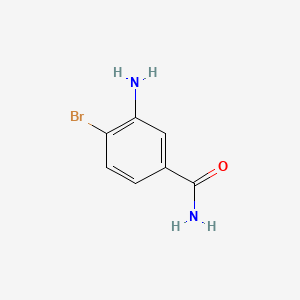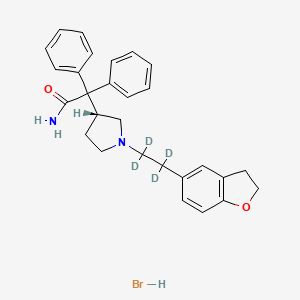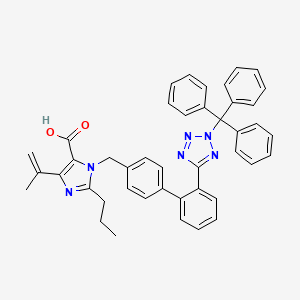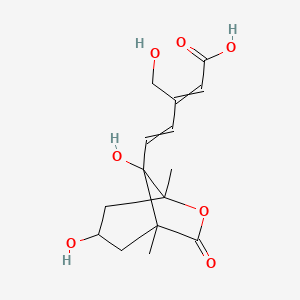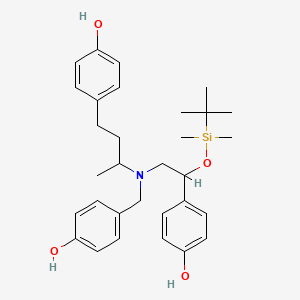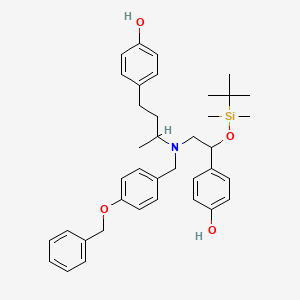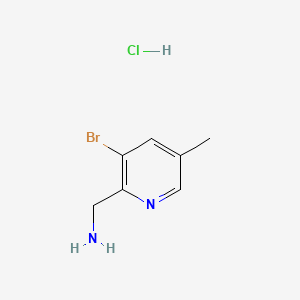
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
Vue d'ensemble
Description
“(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride” is a chemical compound with the molecular formula C7H10BrClN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride” is represented by the InChI code1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H . This indicates the presence of bromine (Br), nitrogen (N), and chlorine (Cl) atoms in the compound. Physical And Chemical Properties Analysis
The molecular weight of “(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride” is 238 . It’s recommended to be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
This compound is utilized in the synthesis of novel pyridine-based derivatives, which are explored for their potential biological activities. These derivatives are synthesized via Suzuki cross-coupling reactions, a method commonly used in medicinal chemistry to create complex molecules.
Methods of Application
The experimental procedure involves palladium-catalyzed Suzuki cross-coupling reactions of the compound with various arylboronic acids. The reactions are typically carried out under inert atmosphere conditions, often at room temperature or slightly elevated temperatures.
Results
The synthesized pyridine derivatives exhibit a range of biological activities, including anti-thrombolytic and biofilm inhibition effects. For instance, one of the derivatives showed a significant percentage lysis value against clot formation in human blood .
Application in Material Science
Scientific Field
Material Science
Summary of Application
In material science, this compound serves as an intermediate in the development of materials with specific electronic properties. It is particularly valuable in the synthesis of liquid crystal materials due to its structural features.
Methods of Application
The compound is used in chemical reactions that modify its structure to produce materials with desired properties. These reactions can include halogenation, alkylation, and coupling reactions, which are performed under controlled laboratory conditions.
Results
The resulting materials are analyzed for their electrostatic potential, dipole measurements, and reactivity indices using Density Functional Theory (DFT) methods. The outcomes contribute to the understanding of the compound’s potential as a chiral dopant for liquid crystals .
Application in Chemical Synthesis
Scientific Field
Chemical Synthesis
Summary of Application
This compound is a key intermediate in the synthesis of various pharmaceuticals, such as rupatadine, which is used for treating allergic conditions.
Methods of Application
The synthesis involves multiple steps, including bromination and reduction reactions. The process may start with a related compound, such as 5-methylnicotinic acid, and proceed through esterification, reduction, and bromination to yield the desired product.
Results
The synthesized intermediates are characterized by their yield and purity, with the overall process aiming for high efficiency and environmental friendliness. The final products are then tested for their pharmaceutical efficacy .
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry
Summary of Application
Analytical chemists use this compound as a standard or reagent in chromatographic methods to identify and quantify other substances.
Methods of Application
The compound is prepared in a solution of known concentration and used in techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It may serve as a reference for retention times or as a reactant in derivatization reactions.
Results
The use of this compound in analytical procedures allows for the accurate determination of various analytes in complex mixtures, contributing to quality control and research in pharmaceuticals and other industries .
Application in Environmental Science
Scientific Field
Environmental Science
Summary of Application
Environmental scientists explore the degradation pathways and environmental fate of this compound, given its use in various industrial processes.
Methods of Application
Studies involve simulating environmental conditions to observe the compound’s stability and breakdown products. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor these processes.
Results
The findings provide insight into the compound’s persistence in the environment and its potential impact on ecosystems. This information is crucial for assessing the environmental risks associated with its use .
Application in Pharmacology
Scientific Field
Pharmacology
Summary of Application
Pharmacologists investigate the pharmacokinetics and pharmacodynamics of drugs derived from this compound, assessing its metabolism, absorption, and therapeutic effects.
Methods of Application
The compound is used in preclinical studies involving cell cultures or animal models. Various assays and imaging techniques are utilized to track its distribution and action within biological systems.
Results
The studies yield data on the compound’s efficacy, optimal dosing, and potential side effects, which are essential for the development of safe and effective medications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-bromo-5-methylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)7(3-9)10-4-5;/h2,4H,3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHKIUFXYOZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694174 | |
| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride | |
CAS RN |
1257535-62-8 | |
| Record name | 2-Pyridinemethanamine, 3-bromo-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



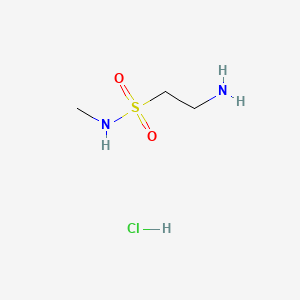
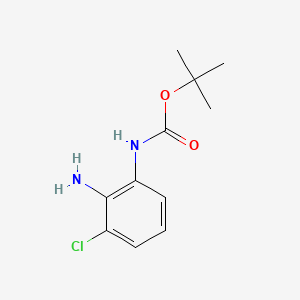
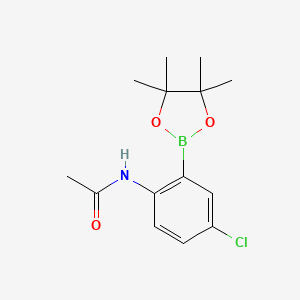
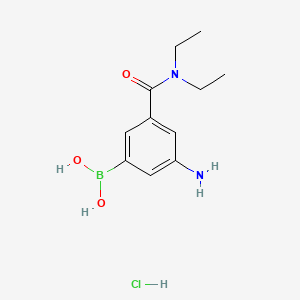
![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)
